Cas no 376362-05-9 (2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)-)

2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)- structure
376362-05-9 structure
Nome del prodotto:2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)-
Numero CAS:376362-05-9
MF:C29H26O8
MW:502.511949062347
CID:1485030
PubChem ID:10228895

2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-,(2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propenyl]-2,6-dihydroxyphenyl]-2-methyl-2-butenyl ester, (2E)-
    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)-
    • [(E)-4-[3-[(E)-3-(2,4-dihydroxyphenyl)prop-2-enoyl]-2,6-dihydroxyphenyl]-2-methylbut-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • 3'-(4-Coumaroyloxy-3-methylbutyl-2(E)-enyl)-2,4,2',4'-tetrahydroxychalcone
    • (2E)-4-[3-[(2E)-3-(2,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl (2E)-3-(4-hydroxyphenyl)-2-propenoate
    • Demethoxyisogemichalcone C
    • 376362-05-9
    • CHEMBL514745
    • CHEBI:140133
    • LMPK12120122
    • DTXSID101101038
    • 3''-[gamma-hydroxymethyl-(E)-gamma-methylallyl]-2,4,2'',4''-tetrahydroxychalcone 11''-O-coumarate
    • BDBM50250979
    • Inchi: 1S/C29H26O8/c1-18(17-37-28(35)15-5-19-3-8-21(30)9-4-19)2-11-23-26(33)14-12-24(29(23)36)25(32)13-7-20-6-10-22(31)16-27(20)34/h2-10,12-16,30-31,33-34,36H,11,17H2,1H3/b13-7+,15-5+,18-2+
    • Chiave InChI: XXQUTHYOIGFGPG-MPKNGZDBSA-N
    • Sorrisi: OC1C(C(/C=C/C2C=CC(=CC=2O)O)=O)=CC=C(C=1C/C=C(\C)/COC(/C=C/C1C=CC(=CC=1)O)=O)O

Proprietà calcolate

  • Massa esatta: 502.16276778g/mol
  • Massa monoisotopica: 502.16276778g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 10
  • Complessità: 841
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.8
  • Superficie polare topologica: 145Ų

2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)- Letteratura correlata

Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd